

Structural Analysis of N-Acetylcysteine Amide (NACA): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcysteine amide (NACA), the amide derivative of N-acetylcysteine (NAC), is a promising therapeutic agent with enhanced cell permeability and bioavailability.[1][2] Its therapeutic potential is intrinsically linked to its molecular structure and physicochemical properties. This technical guide provides a comprehensive overview of the structural analysis of NACA, presenting key quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols for its synthesis and analysis are provided, alongside a visualization of its mechanism of action through the Nrf2-ARE signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the development and study of this important molecule.

Chemical Structure and Physicochemical Properties

NACA is chemically known as (2R)-2-(acetylamino)-3-mercaptopropanamide.[3] It is a thiol-containing compound with a molecular formula of C₅H₁₀N₂O₂S and a molecular weight of 162.21 g/mol .[3][4] The presence of the amide group in place of the carboxylic acid in NAC renders NACA more lipophilic, allowing for greater permeation across cellular membranes.[2]



Property	Value	Reference
Molecular Formula	C5H10N2O2S	[3][4]
Molecular Weight	162.21 g/mol	[3][4]
IUPAC Name	(2R)-2-(acetylamino)-3- mercaptopropanamide	[3]
CAS Number	38520-57-9	
Appearance	White crystalline solid	[5]

Crystallographic Analysis

The absolute structure of N-acetylcysteine amide has been unequivocally determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and the overall molecular conformation.

While the full crystallographic information file (CIF) is not publicly available in the searched literature, a patent describing the synthesis of NACA confirms its structural elucidation through this method. The patent includes a visual representation of the NACA molecule and its packing within the unit cell as determined by X-ray diffraction.

Table 2.1: Anticipated Crystallographic Data for N-Acetylcysteine Amide

Parameter	Expected Data Type
Crystal System	e.g., Orthorhombic, Monoclinic
Space Group	e.g., P212121
Unit Cell Dimensions	a, b, c (Å); α, β, γ (°)
Bond Lengths (Å)	e.g., C-S, C-N, C=O
Bond Angles (°)	e.g., C-C-S, N-C=O
Torsion Angles (°)	Describing the conformation of the molecule
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Note: The specific values for these parameters would be contained within the CIF file or the full publication of the crystal structure analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra have been reported for NACA, providing valuable insights into its chemical environment.

¹H NMR Spectroscopy

The 1 H NMR spectrum of NACA displays distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

Table 3.1.1: ¹H NMR Spectral Data for N-Acetylcysteine Amide

Proton Assignment	Chemical Shift (ppm)	Multiplicity
-CH₃ (Acetyl)	~2.0	S
-CH ₂ - (β-proton)	~2.8-3.0	m
-CH- (α-proton)	~4.5-4.7	m
-NH- (Amide)	Varies	br s
-NH ₂ (Amide)	Varies	br s
-SH (Thiol)	Varies	t

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes a singlet, 't' a triplet, 'm' a multiplet, and 'br s' a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the NACA molecule.

Table 3.2.1: ¹³C NMR Spectral Data for N-Acetylcysteine Amide



Carbon Assignment	Chemical Shift (ppm)
-CH₃ (Acetyl)	~22
-CH ₂ - (β-carbon)	~26
-CH- (α-carbon)	~53
C=O (Amide)	~172
C=O (Acetyl)	~174

Note: Chemical shifts are approximate and can vary depending on the solvent.

Experimental ProtocolsSynthesis of N-Acetylcysteine Amide

A common method for the synthesis of NACA involves the amidation of an N-acetyl-L-cysteine ester.[5][6]

Protocol:

- Esterification: N-acetyl-L-cysteine is suspended in a dry alcohol (e.g., methanol) under a nitrogen atmosphere. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added dropwise with vigorous stirring at room temperature. The reaction is monitored until completion (e.g., 22-24 hours).[6]
- Work-up: The reaction mixture is treated with water, and the organic solvent is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the N-acetyl-L-cysteine ester.[6]
- Amidation: The N-acetyl-L-cysteine ester is treated with an excess of aqueous ammonium hydroxide at room temperature and stirred for several hours.[5]
- Isolation and Purification: The resulting solution is concentrated in vacuo. Ethanol is added and subsequently removed under reduced pressure to azeotropically remove water. The



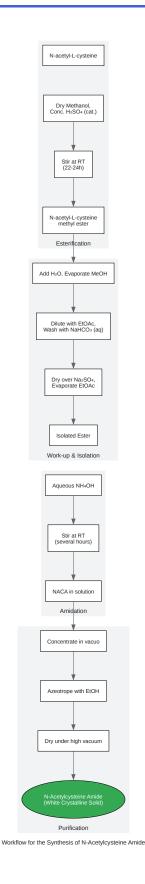




resulting solid is dried under high vacuum to afford N-acetylcysteine amide as a white crystalline solid.[5] The product can be further purified by recrystallization from a suitable solvent such as hot ethanol.[6]

Experimental Workflow for NACA Synthesis





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Caption: A step-by-step workflow for the chemical synthesis of NACA.



LC-MS/MS Analysis of N-Acetylcysteine Amide in Plasma

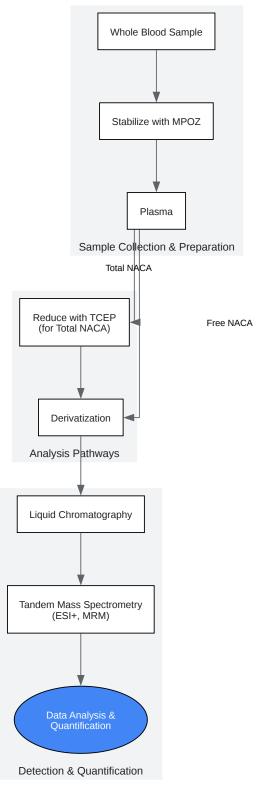
This protocol describes a sensitive method for the quantification of NACA in human plasma.[7]

Protocol:

- Sample Collection and Stabilization: Whole blood is immediately treated with a thiol-stabilizing agent, such as 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole (MPOZ), to prevent oxidation of the thiol group of NACA.[7]
- Sample Preparation:
 - For the analysis of total NACA (reduced and oxidized forms), plasma samples are subjected to a reduction step using tris(2-carboxyethyl)phosphine (TCEP).[7]
 - Both reduced and total thiol samples are then derivatized.
- LC-MS/MS Analysis:
 - Chromatography: Separation is achieved using a suitable liquid chromatography system.
 - Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in a specific mode (e.g., positive electrospray ionization and multiple reaction monitoring).[7] The mass transition of the derivatized NACA is monitored for quantification.
- Quantification: The concentration of NACA in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, and interpolating from a standard curve. The method is typically linear over a range of concentrations (e.g., 50 ng/mL to 50 μg/mL).[7]

Experimental Workflow for LC-MS/MS Analysis of NACA





Workflow for LC-MS/MS Analysis of NACA in Plasma

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Caption: A workflow for the quantitative analysis of NACA in plasma.



Mechanism of Action: Nrf2-ARE Signaling Pathway

NACA exerts its neuroprotective and antioxidant effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[8] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[9]

Upon exposure to oxidative stress, which can be mitigated by NACA's antioxidant properties, Keap1 undergoes a conformational change, releasing Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various antioxidant and cytoprotective genes.[8] This leads to the upregulation of these genes, enhancing the cell's capacity to combat oxidative stress. Studies have shown that treatment with NACA promotes the activation of Nrf2 and upregulates downstream target genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8]

NACA-Mediated Activation of the Nrf2-ARE Pathway



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Caption: The signaling cascade of NACA-induced Nrf2-ARE activation.

Conclusion

The structural and analytical data presented in this technical guide underscore the well-characterized nature of N-acetylcysteine amide. Its defined molecular structure, confirmed by X-ray crystallography and NMR spectroscopy, provides a solid foundation for understanding its chemical behavior and biological activity. The detailed experimental protocols for its synthesis



and quantification offer practical guidance for researchers. Furthermore, the elucidation of its involvement in the Nrf2-ARE signaling pathway provides a clear mechanism for its potent antioxidant and neuroprotective effects. This compilation of data and methodologies is intended to facilitate further research and development of NACA as a promising therapeutic agent.

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